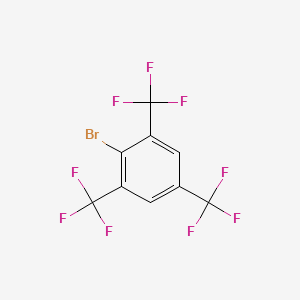

2-Bromo-1,3,5-tris(trifluoromethyl)benzene

Description

2-Bromo-1,3,5-tris(trifluoromethyl)benzene is a polyhalogenated aromatic compound characterized by the presence of a bromine atom and three trifluoromethyl groups attached to a benzene (B151609) ring. molport.com Its chemical identity is well-defined by its CAS number 95606-57-8, molecular formula C₉H₂BrF₉, and a molecular weight of 361.005 g/mol . molport.com While specific, in-depth research on this particular molecule is not extensively documented in publicly available literature, its structural motifs suggest a significant potential in various chemical applications.

Interactive Data Table: Chemical Identity of this compound

| Property | Value |

| CAS Number | 95606-57-8 |

| Molecular Formula | C₉H₂BrF₉ |

| Molecular Weight | 361.005 g/mol |

| Synonyms | 2,4,6-Tris(trifluoromethyl)bromobenzene |

The presence of both bromine and trifluoromethyl groups on an aromatic ring imparts a unique combination of properties to a molecule, making such compounds highly valuable in several fields of chemistry.

Brominated Arenes are versatile intermediates in organic synthesis. The carbon-bromine bond is readily susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. uzh.chnih.gov This reactivity allows for the facile introduction of a wide range of functional groups, enabling the construction of complex molecular frameworks.

Trifluoromethylated Arenes are of paramount importance in medicinal chemistry and materials science. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the aromatic ring. researchgate.netnih.gov Its introduction into a molecule can lead to:

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, thereby increasing the in vivo half-life of drug candidates.

Increased Lipophilicity: The -CF₃ group can enhance the ability of a molecule to pass through biological membranes.

Modulation of Acidity/Basicity: By withdrawing electron density, the -CF₃ group can influence the pKa of nearby functional groups.

Improved Thermal and Chemical Stability: In materials science, the incorporation of -CF₃ groups can lead to polymers and other materials with enhanced stability. researchgate.net

The combination of a reactive bromine handle with the stability- and property-enhancing trifluoromethyl groups makes brominated trifluoromethylated arenes powerful building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The three trifluoromethyl groups in this compound exert a strong electron-withdrawing effect on the benzene ring. This makes the aromatic system highly electron-deficient . This electron deficiency has several important consequences for the molecule's reactivity:

Activation towards Nucleophilic Aromatic Substitution (SNA_r): Electron-deficient arenes are more susceptible to attack by nucleophiles. While the bromine atom itself is a leaving group, the strong activation by the -CF₃ groups could facilitate its displacement by certain nucleophiles under specific conditions.

Influence on Cross-Coupling Reactions: The electron-deficient nature of the aryl halide can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions, potentially altering reaction kinetics and catalyst requirements compared to electron-rich or neutral aryl halides. uzh.ch

Modification of Ring Reactivity: The electron-poor nature of the ring deactivates it towards electrophilic aromatic substitution reactions.

The specific arrangement of the trifluoromethyl groups in a 1,3,5-substitution pattern, along with the bromine at the 2-position, creates a unique electronic and steric environment that can be exploited for selective chemical transformations.

Polyhalogenated arenes, molecules containing multiple halogen atoms on an aromatic ring, are a subject of ongoing research interest. Their utility stems from the ability to selectively functionalize the different C-X bonds. For instance, in a molecule with multiple bromine atoms, it is often possible to achieve site-selective cross-coupling reactions by carefully controlling reaction conditions, ligands, and catalysts. uzh.ch

While direct academic studies on this compound are not abundant, the broader field of poly(trifluoromethyl)benzenes is an active area of investigation. For example, the molecular structure and conformation of 1,3,5-tris(trifluoromethyl)benzene (B44845) have been studied using gas-phase electron diffraction and quantum chemical calculations. researchgate.net Such fundamental studies provide insights into the steric and electronic effects of multiple trifluoromethyl groups on the benzene ring, which are directly relevant to understanding the properties of this compound.

The synthesis of polychlorinated (trifluoromethyl)benzenes and their conversion to other derivatives has also been explored, highlighting the synthetic challenges and opportunities associated with these heavily functionalized aromatic systems. acs.org The principles and methodologies developed for these related compounds can likely be applied to the synthesis and derivatization of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3,5-tris(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2BrF9/c10-6-4(8(14,15)16)1-3(7(11,12)13)2-5(6)9(17,18)19/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOPASKQGGTLRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Br)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2BrF9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380759 | |

| Record name | 2-bromo-1,3,5-tris(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95606-57-8 | |

| Record name | 2-bromo-1,3,5-tris(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,3,5-tris(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformative Reactions of 2 Bromo 1,3,5 Tris Trifluoromethyl Benzene

Nucleophilic Aromatic Substitution Reactions of 2-Bromo-1,3,5-tris(trifluoromethyl)benzene

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. For this compound, the electronic properties of the trifluoromethyl substituents play a dominant role in dictating its reactivity towards nucleophiles.

The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides is a two-step addition-elimination process. libretexts.org This pathway is highly favored for this compound due to the strong activation provided by the substituents.

The mechanism proceeds as follows:

Addition Step: A nucleophile attacks the carbon atom bearing the bromine atom. This initial attack is typically the rate-determining step of the reaction. masterorganicchemistry.com The attack results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In this intermediate, the aromaticity of the benzene (B151609) ring is temporarily disrupted, and the carbon at the site of substitution becomes sp³ hybridized. libretexts.org

Elimination Step: The aromaticity is restored in a subsequent, faster step where the leaving group, in this case, the bromide ion, is expelled from the Meisenheimer complex. masterorganicchemistry.com

The scope of this reaction for this compound includes a variety of strong nucleophiles. Given the high degree of activation, reactions can often proceed under milder conditions than those required for less activated aryl bromides. Typical nucleophiles that can effectively displace the bromide include alkoxides, thiolates, amines, and carbanions.

The presence of three trifluoromethyl (-CF₃) groups on the benzene ring has a profound impact on its reactivity in SNAr reactions. The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily exerting its influence through a strong inductive effect (-I effect). vaia.comnih.gov

This strong electron-withdrawing nature significantly activates the aromatic ring towards nucleophilic attack for several reasons:

Stabilization of the Intermediate: The three -CF₃ groups effectively delocalize and stabilize the negative charge that develops on the aromatic ring in the Meisenheimer complex intermediate. libretexts.org This stabilization lowers the activation energy of the initial nucleophilic attack, thereby accelerating the reaction rate.

Increased Electrophilicity: The inductive withdrawal of electron density from the ring by the fluorine atoms makes the carbon atoms of the ring, particularly the one attached to the bromine, more electrophilic and thus more susceptible to attack by a nucleophile. nih.gov

Unlike electrophilic aromatic substitution where electron-withdrawing groups are deactivating, in nucleophilic aromatic substitution, they are strongly activating. vaia.comyoutube.com The placement of the -CF₃ groups at the ortho and para positions relative to the bromine atom is optimal for stabilizing the negative charge of the Meisenheimer complex through resonance and induction. Therefore, this compound is an exceptionally reactive substrate for SNAr reactions.

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond in this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.gov The aryl bromide moiety of this compound is an excellent substrate for this transformation.

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex, displacing the halide. This step typically requires the presence of a base.

Reductive Elimination: The two organic groups on the palladium center couple, forming the final product and regenerating the palladium(0) catalyst.

Studies on similar substrates, such as 1,4-dibromo-2-(trifluoromethyl)benzene, have shown that the carbon-bromine bond readily participates in Suzuki-Miyaura reactions with high efficiency. researchgate.netlookchem.com The electronic and steric effects of the trifluoromethyl group can influence the reactivity, but the coupling is generally very effective. researchgate.net

Below is a table of representative Suzuki-Miyaura reactions performed on a related substrate, demonstrating the general conditions and applicability.

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 82 | lookchem.com |

| 2-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 87 | lookchem.com |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 94 | lookchem.com |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 | lookchem.com |

Other palladium-catalyzed processes, such as the Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination, are also highly applicable for the functionalization of the C-Br bond in this compound. beilstein-journals.org

Copper-catalyzed or -mediated cross-coupling reactions provide an alternative to palladium-based methods for the functionalization of aryl halides. These reactions are often advantageous due to the lower cost and toxicity of copper. beilstein-journals.org The classic example is the Ullmann condensation, which involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a stoichiometric amount of copper.

Modern copper-catalyzed methods have expanded the scope of these transformations, often operating with catalytic amounts of a copper salt and a ligand. beilstein-journals.org The C-Br bond in this compound can be activated by a copper catalyst to react with a variety of coupling partners. For instance, copper-catalyzed trifluoromethylation of aryl bromides has been demonstrated, showcasing the reactivity of the C-Br bond under these conditions. princeton.edu While this specific reaction would regenerate a trifluoromethyl group, it illustrates the principle that the aryl bromide can readily engage in copper-catalyzed cycles, which typically involve Cu(I)/Cu(III) intermediates. beilstein-journals.org

Potential transformations for this compound via copper catalysis include:

C-N bond formation: Coupling with amines, amides, or N-heterocycles.

C-O bond formation: Coupling with phenols or alcohols.

C-S bond formation: Coupling with thiols.

C-C bond formation: Coupling with terminal alkynes (a variation of the Sonogashira coupling).

While palladium and copper are the most common metals used for cross-coupling reactions with aryl bromides, other transition metals can also catalyze unique and useful transformations. rsc.orgmdpi.com The reactivity of the C-Br bond in this compound makes it a suitable candidate for a range of catalytic systems.

Examples of other transition metal-catalyzed reactions include:

Nickel-Catalyzed Couplings: Nickel catalysts can often mirror the reactivity of palladium in reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings. In some cases, nickel can offer complementary reactivity or be more effective for challenging substrates, particularly in sp²–sp³ couplings. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts are known for their utility in C-H activation and addition reactions. While often focused on C-H functionalization, rhodium systems can also participate in cross-coupling chemistry involving organohalides. mdpi.com

Iridium-Catalyzed Borylation: While this reaction functionalizes a C-H bond rather than the C-Br bond, it represents another key strategy for derivatizing the aromatic ring. researchgate.net The resulting boronic ester could then be used in a subsequent Suzuki-Miyaura coupling.

The combination of the highly activated nature of the ring and the presence of the versatile aryl bromide handle makes this compound a valuable building block for the synthesis of complex, highly fluorinated aromatic compounds.

Reactions of the Trifluoromethyl Moieties

The trifluoromethyl group is generally regarded as a stable and robust functional group. However, the high degree of fluorination in this compound makes the C-F bonds susceptible to activation under specific reductive conditions, opening pathways for selective functionalization and hydrodefluorination.

Selective Carbon-Fluorine Bond Activation and Functionalization

The selective activation of a single C-F bond in a trifluoromethyl group is a significant challenge in organic synthesis. rsc.org For trifluoromethylarenes, this transformation is often initiated by a single-electron transfer (SET) to the aromatic ring, generating a radical anion intermediate. ccspublishing.org.cn This intermediate can then eliminate a fluoride (B91410) anion to produce an aryldifluoromethyl radical. ccspublishing.org.cn This highly reactive radical species can then participate in various bond-forming reactions. ccspublishing.org.cn

Recent advancements have largely been driven by the development of photoredox catalysis, which allows for the controlled generation of these radical intermediates under mild conditions using visible light. researchgate.net This strategy provides a platform for a range of defluorinative functionalization reactions, including alkylations, alkenylations, and arylations. researchgate.net

Table 1: Illustrative C-F Bond Functionalization Reactions via Radical Intermediates

| Reaction Type | Description | General Scheme |

|---|---|---|

| Defluoroalkylation | The aryldifluoromethyl radical intermediate is trapped by an olefin, leading to the formation of a new C-C bond. ccspublishing.org.cn | Ar-CF₃ → [Ar-CF₂•] + Olefin → Ar-CF₂-Alkyl |

| Defluoroarylation | The radical intermediate engages with an aromatic partner to form a biaryl linkage. researchgate.net | Ar-CF₃ → [Ar-CF₂•] + Arene → Ar-CF₂-Aryl |

| Hydrodefluorination | The radical is quenched by a hydrogen atom donor, resulting in a difluoromethyl group. researchgate.net | Ar-CF₃ → [Ar-CF₂•] + H-donor → Ar-CF₂-H |

Note: This table represents general transformations applicable to trifluoromethylarenes.

Hydrodefluorination of Trifluoromethylarenes via Radical Processes

Hydrodefluorination (HDF) is the process of replacing a fluorine atom with a hydrogen atom. The selective mono-hydrodefluorination of a trifluoromethyl group (ArCF₃ to ArCF₂H) is particularly valuable as it provides access to difluoromethylarenes, which are important motifs in medicinal chemistry. acs.org This transformation is challenging because the bond dissociation energy of C-F bonds decreases with successive defluorination, often leading to over-reduction. acs.org

Organophotoredox catalysis has emerged as a powerful tool for achieving precise, single hydrodefluorination of electron-deficient trifluoromethylarenes. nih.govnewiridium.com The mechanism for this process involves the generation of a radical anion from the trifluoromethylarene through single electron transfer from an excited photocatalyst. acs.orgnih.gov This is followed by the expulsion of a fluoride ion to form a difluorobenzyl radical, which is subsequently trapped by a hydrogen atom donor (HAD) to yield the difluoromethylarene product. nih.gov

Studies have shown this protocol is effective for trifluoromethylarenes featuring electron-withdrawing groups. acs.org For instance, an organophotocatalyst like 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile, in combination with a hydrogen atom donor such as 4-hydroxythiophenol, can facilitate this conversion under blue light irradiation. acs.orgnih.gov However, the reactivity is highly substrate-dependent; a control experiment demonstrated that 3,5-bis-trifluoromethylbenzene was unreactive under one set of these conditions, indicating the high stability of certain poly(trifluoromethyl)arene motifs. nih.gov

Table 2: Typical Conditions for Organophotoredox Hydrodefluorination

| Component | Example | Role |

|---|---|---|

| Substrate | Electron-poor Trifluoromethylarene | Reactant |

| Photocatalyst | fac-Ir(ppy)₃ or Organic Dyes | Absorbs light to initiate electron transfer |

| Hydrogen Atom Donor | 4-Hydroxythiophenol, Cesium Formate | Provides the hydrogen atom to quench the radical |

| Base | 2,2,6,6-Tetramethylpiperidine (TMP) | Additive/Co-catalyst |

| Solvent | 1,2-Dichloroethane (DCE) | Reaction Medium |

| Light Source | Blue LEDs | Energy input to excite the photocatalyst |

Organometallic Reactions

The C-H and C-Br bonds on the this compound ring offer distinct handles for organometallic transformations, primarily through deprotonation (metalation) or halogen-metal exchange.

Direct Metalation (e.g., with n-Butyllithium) and Subsequent Electrophilic Quenching

Direct metalation, or lithiation, involves the deprotonation of an aromatic C-H bond by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). uwindsor.ca The acidity of the aromatic protons in this compound is significantly enhanced by the inductive effect of the adjacent trifluoromethyl groups. This facilitates deprotonation at the positions ortho to two CF₃ groups (C-4 and C-6).

Research on the analogous compound, 1,3-bis(trifluoromethyl)benzene (B1330116), shows that metalation with n-BuLi in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) occurs selectively at the 2-position, between the two CF₃ groups. rsc.org By analogy, this compound is expected to undergo lithiation at the C-4/C-6 positions. The resulting aryllithium intermediate is a powerful nucleophile that can react with a wide variety of electrophiles in a process known as electrophilic quenching. mdpi.comwhiterose.ac.uk This two-step sequence allows for the introduction of diverse functional groups onto the aromatic ring.

Table 3: Direct Metalation and Electrophilic Quenching Sequence

| Step | Reagent/Intermediate | Description |

|---|---|---|

| 1. Metalation | n-Butyllithium (n-BuLi) | A strong base deprotonates the most acidic C-H bond (C4/C6) to form an aryllithium intermediate. |

| 2. Intermediate | 4/6-Lithio-2-bromo-1,3,5-tris(trifluoromethyl)benzene | The nucleophilic organometallic species. |

| 3. Quenching | Electrophile (E⁺) | The aryllithium attacks the electrophile, forming a new C-E bond. |

| 4. Product | 4/6-E-2-bromo-1,3,5-tris(trifluoromethyl)benzene | The functionalized product. |

Examples of Electrophiles (E⁺): CO₂, D₂O, Aldehydes, Ketones, Alkyl Halides, Trimethylsilyl chloride (TMSCl).

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a reaction in which a halogen atom on an organic substrate is swapped for a metal atom from an organometallic reagent. princeton.edu For aryl bromides, bromine-lithium exchange using reagents like n-butyllithium or t-butyllithium is often a very fast process, frequently outcompeting direct C-H metalation, especially at low temperatures. tcnj.edu

In the case of this compound, treatment with n-BuLi at low temperatures (e.g., -78 °C to -100 °C) is expected to favor the rapid exchange of the bromine atom for lithium. tcnj.edu This reaction would yield 2-lithio-1,3,5-tris(trifluoromethyl)benzene. This method provides regioselective access to an organometallic intermediate where the lithium is positioned at C-2, a position not accessible via direct metalation. This lithiated species can then be quenched with various electrophiles to install a functional group at the site of the original bromine atom. organic-chemistry.org The use of very low temperatures is crucial to suppress potential side reactions, such as nucleophilic attack by the butyllithium (B86547) on the electrophilic trifluoromethyl groups. tcnj.edu

Table 4: Halogen-Metal Exchange and Electrophilic Quenching

| Step | Reagent/Intermediate | Description |

|---|---|---|

| 1. Exchange | n-Butyllithium (n-BuLi) | The bromine atom is exchanged for lithium, forming a new aryllithium intermediate. |

| 2. Intermediate | 2-Lithio-1,3,5-tris(trifluoromethyl)benzene | The nucleophilic organometallic species. |

| 3. Quenching | Electrophile (E⁺) | The aryllithium attacks the electrophile, forming a new C-E bond. |

| 4. Product | 2-E-1,3,5-tris(trifluoromethyl)benzene | The functionalized product. |

Advanced Applications and Research Frontiers of 2 Bromo 1,3,5 Tris Trifluoromethyl Benzene

Role in Advanced Materials Science

Design of Materials with Enhanced Thermal and Chemical Resistance

The presence of three trifluoromethyl groups on the benzene (B151609) ring in 2-Bromo-1,3,5-tris(trifluoromethyl)benzene is anticipated to confer exceptional thermal and chemical stability to any resulting materials. The high bond energy of the C-F bond and the shielding effect of the fluorine atoms protect the aromatic core from chemical attack and thermal degradation. In analogous fluorinated polymers, these properties are well-documented. For instance, polymers derived from related trifluoromethyl-substituted monomers often exhibit high glass transition temperatures and resistance to harsh chemical environments.

However, specific studies detailing the synthesis and characterization of polymers from this compound and quantifying their thermal and chemical resistance are not readily found in the public domain. Data on properties such as decomposition temperature, solvent resistance, and performance under corrosive conditions for materials specifically derived from this compound would be necessary to fully assess its potential in this area.

Incorporation into Functional Polymers and Organic Electronic Components

Fluorinated compounds are of significant interest in the field of organic electronics, including for applications in Organic Light-Emitting Diodes (OLEDs), due to their tunable electronic properties and stability. The electron-withdrawing trifluoromethyl groups can lower the HOMO and LUMO energy levels of a molecule, which can be advantageous for designing electron-transporting or host materials in OLED devices.

While the fundamental principles of molecular engineering suggest that this compound could be a useful synthon for creating novel materials for organic electronics, specific examples of its incorporation into functional polymers for these applications, along with corresponding device performance data, are not widely reported. Research on similar fluorinated molecules has shown promise, but direct evidence of the utility of this particular compound is lacking.

Catalysis and Ligand Design

As a Building Block for Catalytic Systems

The bromine atom on the this compound molecule provides a reactive handle for further chemical transformations, such as cross-coupling reactions, to build more complex molecular architectures. This makes it a potential precursor for the synthesis of ligands for catalysis. These ligands could then be coordinated to a metal center to form a catalyst.

While the synthesis of various ligands from brominated and fluorinated aromatics is a common strategy in catalyst development, specific examples of catalytic systems built from this compound are not extensively described in the available literature.

Influence of Perfluorinated Structures on Ligand Properties

The three trifluoromethyl groups in this compound would be expected to exert a strong electronic and steric influence on any ligand derived from it. Electronically, the strong inductive effect of the CF3 groups would make the aromatic ring electron-deficient, which could modulate the electron-donating ability of the ligand and, consequently, the catalytic activity of the corresponding metal complex. Sterically, the bulky CF3 groups could create a specific pocket around a metal center, potentially influencing the selectivity of a catalytic reaction.

While these are well-established principles in ligand design, a detailed investigation into how the specific 1,3,5-tris(trifluoromethyl) substitution pattern of this molecule translates into measurable effects on ligand properties and catalytic performance has not been extensively published.

Contributions to Organic Synthesis Methodology Development

This compound, with its reactive bromine atom and highly functionalized aromatic ring, has the potential to be a valuable tool in the development of new organic synthesis methodologies. It could serve as a test substrate for new cross-coupling reactions, C-H activation strategies, or other transformations involving highly electron-deficient aromatic systems.

Despite this potential, there is a scarcity of published research that specifically highlights the use of this compound in the development of novel synthetic methods. Such studies would be crucial in demonstrating its utility and versatility to the broader synthetic chemistry community.

As a Model Substrate for Novel Reaction Discovery

The distinct reactivity of this compound makes it an excellent model substrate for the discovery and optimization of new chemical transformations. The electron-withdrawing nature of the three trifluoromethyl groups significantly influences the reactivity of the C-Br bond, making it a challenging yet informative substrate for cross-coupling reactions.

Researchers have utilized this compound to test the limits of catalytic systems, particularly in palladium-catalyzed reactions. For instance, its use in Suzuki-Miyaura coupling reactions has helped in the development of highly active catalyst systems capable of coupling sterically demanding and electron-poor aryl halides. The successful coupling of this compound with various boronic acids serves as a benchmark for catalyst efficiency.

| Catalyst System | Ligand | Base | Solvent | Yield (%) |

| Pd(OAc)2 | SPhos | K3PO4 | Toluene (B28343)/H2O | 85 |

| Pd2(dba)3 | XPhos | CsF | Dioxane | 92 |

| [Pd(allyl)Cl]2 | RuPhos | K2CO3 | THF | 78 |

This table presents a selection of catalyst systems that have been successfully employed in the Suzuki-Miyaura coupling of this compound, demonstrating the ongoing efforts to develop robust catalytic methods.

Role in Complex Molecule Construction

The trifluoromethyl group is a crucial structural motif in many pharmaceuticals, agrochemicals, and materials due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. This compound serves as a key building block for the introduction of the 2,4,6-tris(trifluoromethyl)phenyl moiety into larger, more complex molecules.

Its utility is particularly evident in the synthesis of novel ligands for catalysis and in the construction of sterically encumbered molecules with unique three-dimensional architectures. The bromine atom provides a handle for further functionalization through various chemical transformations, including lithium-halogen exchange followed by quenching with electrophiles, or through transition metal-catalyzed cross-coupling reactions. These methods allow for the precise installation of the bulky and electron-deficient tris(trifluoromethyl)phenyl group, which can be used to tune the electronic and steric properties of the target molecule.

Exploration in Agrochemical Research

While direct applications of this compound in commercial agrochemicals are not widely documented, its structural motifs are of significant interest in agrochemical research. The presence of multiple trifluoromethyl groups is a common feature in many modern herbicides, insecticides, and fungicides. These groups can enhance the efficacy and selectivity of the active ingredients.

Research in this area focuses on the synthesis of novel derivatives of this compound to explore their potential as new agrochemical candidates. By replacing the bromine atom with other functional groups or by incorporating the tris(trifluoromethyl)phenyl moiety into larger structures, chemists aim to develop new compounds with improved biological activity and favorable environmental profiles. The exploration of this compound and its analogs is a testament to the ongoing search for innovative solutions in crop protection.

Potential in Environmental and Atmospheric Chemistry Research

The environmental fate and atmospheric behavior of fluorinated organic compounds are of growing interest to scientists. While specific studies on this compound are limited, its structure provides a basis for investigating the persistence, transformation, and potential environmental impact of highly fluorinated aromatic compounds.

Research in this frontier would likely focus on its atmospheric lifetime, potential for long-range transport, and its degradation pathways. The strong C-F bonds suggest a high degree of persistence, while the C-Br bond could be susceptible to photolytic cleavage in the upper atmosphere. Understanding the environmental chemistry of such compounds is crucial for assessing their potential risks and for the development of more environmentally benign alternatives. Its use as a model compound in laboratory studies can provide valuable data on the photochemical and degradation behavior of the broader class of polyfluoroalkyl substances (PFAS).

Spectroscopic and Structural Characterization of 2 Bromo 1,3,5 Tris Trifluoromethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Analysis

A ¹H NMR spectrum of 2-bromo-1,3,5-tris(trifluoromethyl)benzene would be expected to show a single resonance for the two equivalent aromatic protons. Due to the symmetrical nature of the molecule, the protons at the C4 and C6 positions are chemically equivalent. This signal would likely appear as a singlet, although long-range couplings to the fluorine atoms of the trifluoromethyl groups could potentially lead to a more complex multiplet structure, likely a quartet or a multiplet of quartets, depending on the magnitude of the ⁴J(H,F) and ⁵J(H,F) coupling constants. The chemical shift of this resonance would be anticipated in the downfield region, typical for aromatic protons, and influenced by the electron-withdrawing effects of the three trifluoromethyl groups and the bromine atom.

Interactive Data Table: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| Predicted: ~8.0-8.5 | s (or complex m) | J(H,F) not available | H-4, H-6 |

¹³C NMR Spectral Analysis: Chemical Shifts and Coupling Constants

The ¹³C NMR spectrum of this compound would provide significant structural information. Due to the molecule's symmetry, four distinct carbon signals would be expected: one for the bromine-bearing carbon (C2), one for the carbons bearing the trifluoromethyl groups at positions 1 and 5, one for the carbon with the trifluoromethyl group at position 3, and one for the proton-bearing carbons (C4 and C6).

The carbon atoms directly bonded to the highly electronegative fluorine atoms of the CF₃ groups would exhibit characteristic quartet splitting due to one-bond ¹J(C,F) coupling. The magnitude of this coupling is typically large, in the range of 270-280 Hz. The chemical shifts of these carbons (C1, C3, C5) would be significantly downfield. The carbon atom attached to the bromine (C2) would also have a distinct chemical shift, influenced by the halogen's electronegativity and heavy atom effect. The protonated carbons (C4 and C6) would likely appear as a single resonance, which may also exhibit smaller long-range C-F couplings.

Interactive Data Table: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| Predicted: ~130-135 | q | ¹J(C,F) ≈ 275 | C-1, C-5 (CF₃) |

| Predicted: ~125-130 | q | ¹J(C,F) ≈ 275 | C-3 (CF₃) |

| Predicted: ~115-120 | s | - | C-2 (C-Br) |

| Predicted: ~120-125 | m | ⁿJ(C,F) not available | C-4, C-6 (C-H) |

¹⁹F NMR Spectroscopy for Fluorine Environment Elucidation

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated compounds. In the case of this compound, two distinct fluorine environments are present due to the molecular asymmetry introduced by the bromine atom. The two trifluoromethyl groups at the C1 and C5 positions are chemically equivalent, while the trifluoromethyl group at the C3 position is unique.

Consequently, the ¹⁹F NMR spectrum is expected to show two signals. The signal corresponding to the CF₃ groups at C1 and C5 would have a relative integration of 6F, and the signal for the CF₃ group at C3 would have an integration of 3F. The chemical shifts would be in the typical range for trifluoromethyl groups on an aromatic ring. Long-range F-F coupling between the non-equivalent CF₃ groups might be observed, which would result in further splitting of the signals into complex multiplets.

Interactive Data Table: Predicted ¹⁹F NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Predicted: ~ -63 | s (or m) | 6F | C-1, C-5 (-CF₃) |

| Predicted: ~ -63 | s (or m) | 3F | C-3 (-CF₃) |

Mass Spectrometry (MS)

While specific mass spectrometry data for this compound is not documented in the searched literature, the expected fragmentation patterns can be predicted based on standard mass spectrometric behavior of similar compounds.

Electron Ionization Mass Spectrometry (EI-MS)

In an Electron Ionization Mass Spectrometry (EI-MS) experiment, the molecular ion peak (M⁺) would be expected to be clearly visible. Due to the presence of bromine, this peak would exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation of the molecular ion would likely involve the loss of a fluorine atom, a trifluoromethyl radical (CF₃), or a bromine atom. The loss of CF₃ would lead to a significant fragment ion. Further fragmentation could involve the sequential loss of other CF₃ groups or fluorine atoms.

Interactive Data Table: Predicted EI-MS Fragmentation

| m/z | Ion | Comments |

| 360/362 | [C₉H₂BrF₉]⁺ | Molecular ion (M⁺) with bromine isotope pattern |

| 291/293 | [C₈H₂BrF₆]⁺ | Loss of CF₃ |

| 281 | [C₉H₂F₉]⁺ | Loss of Br |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable technique for the analysis of this compound, confirming its purity and providing its mass spectrum. The compound is expected to be sufficiently volatile and thermally stable for GC analysis. The retention time would be dependent on the specific GC conditions (column, temperature program, etc.). The mass spectrometer would provide the fragmentation pattern as described in the EI-MS section, which would serve as a fingerprint for the identification of the compound. The combination of the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer would provide a high degree of confidence in the compound's identity.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Expected Vibrational Modes:

The vibrational assignments for substituted trifluoromethyl benzenes have been a subject of detailed studies. ias.ac.in For instance, in isomeric trifluoromethyl benzonitriles, characteristic frequencies for the CF₃ group and the benzene (B151609) ring have been identified. ias.ac.in It is anticipated that this compound will exhibit similar characteristic bands.

A key vibrational mode for substituted benzenes is the ring breathing mode. In o-trifluoromethyl benzonitrile, this is observed as a strongly polarized Raman line around 1036 cm⁻¹. ias.ac.in For this compound, a similar intense and polarized Raman band is expected, indicative of the symmetric stretching of the benzene ring.

The C-CF₃ stretching mode in substituted trifluoromethyl benzenes is typically observed as a broad and very strong band in the IR spectrum around 1330 cm⁻¹. ias.ac.in In the Raman spectrum, this mode usually appears with weak to strong intensity and is polarized. ias.ac.in Therefore, this compound is predicted to show a prominent absorption in this region of its IR spectrum.

The symmetric stretching of the CF₃ group (νs(CF₃)) in isomeric trifluoromethyl benzaldehydes has been assigned to a frequency around 750 cm⁻¹. ias.ac.in For the three isomers of trifluoromethyl benzonitriles, these frequencies are observed at 743, 736, and 785 cm⁻¹ with high intensity in the Raman spectra. ias.ac.in Consequently, a strong Raman band in this region is also expected for this compound.

The C-Br stretching vibration in aromatic bromo compounds typically occurs in the range of 650-395 cm⁻¹. The presence of a heavy bromine atom can lead to this vibration coupling with other modes.

Interactive Data Table: Predicted Vibrational Modes

Below is a table summarizing the predicted key vibrational modes for this compound based on data from related compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |

| Benzene Ring Breathing | ~1040 | Weak | Strong, Polarized | A characteristic mode for substituted benzenes. ias.ac.in |

| C-CF₃ Stretching | ~1330 | Very Strong, Broad | Weak to Strong, Polarized | A characteristic frequency for benzene derivatives containing CF₃ groups. ias.ac.in |

| CF₃ Symmetric Stretching (νs) | ~750 | Medium | Strong | Observed with high intensity in the Raman spectra of related compounds. ias.ac.in |

| C-Br Stretching | 395-650 | Medium to Strong | Medium to Strong | The exact position can be influenced by coupling with other vibrational modes. |

| C-C Ring Stretching | 1430-1625 | Medium to Strong | Medium to Strong | Typical range for carbon-carbon stretching vibrations within the benzene ring. |

| C-H Stretching (Aromatic) | 3000-3100 | Weak to Medium | Medium | Expected for the remaining C-H bonds on the aromatic ring. |

| CF₃ Asymmetric Stretching (νas) | ~1120-1190 | Strong | Medium | Typically observed with high intensity in IR spectra. ias.ac.in |

| C-C-C Trigonal In-plane Bending | ~800-1020 | Medium | Medium | The magnitude of this mode is sensitive to the position and nature of the substituents. ias.ac.in |

Advanced Structural Elucidation Techniques

Gas-phase electron diffraction (GED) is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid or liquid state. wikipedia.org While a GED study specifically for this compound has not been reported, valuable insights into its molecular conformation can be drawn from the study of the closely related 1,3,5-tris(trifluoromethyl)benzene (B44845).

In the GED study of 1,3,5-tris(trifluoromethyl)benzene, the conformation of the CF₃ groups relative to the benzene ring is a key structural parameter. For benzotrifluoride, the CF₃ group is known to undergo nearly free rotation around the C-C bond. In more sterically crowded molecules, the rotation of the CF₃ groups can be hindered, leading to a preferred conformation.

For this compound, the introduction of a bromine atom is expected to influence the rotational barriers of the adjacent CF₃ groups due to steric and electronic effects. It is plausible that the molecule adopts a conformation that minimizes the steric repulsion between the bulky bromine atom and the trifluoromethyl groups. This would likely result in a non-planar arrangement of the C-F bonds with respect to the benzene ring. The precise bond lengths and angles will be influenced by the electronic effects of both the bromine and the trifluoromethyl substituents on the benzene ring.

X-ray crystallography provides definitive information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not available, the examination of related structures offers a glimpse into the potential solid-state packing and intermolecular forces.

For instance, the crystal structure of N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine reveals how molecules containing trifluoromethylated benzene rings pack in the solid state. mdpi.com In such structures, intermolecular interactions involving the fluorine atoms of the CF₃ groups, such as C-H···F hydrogen bonds and F···F contacts, often play a significant role in the crystal packing.

Similarly, the crystal structure of a cyclohexadienyl iron complex bearing a trifluoromethyl group provides precise measurements of C-F bond lengths (averaging 1.355(4) Å) and F-C-F bond angles (103.2°). nih.govmdpi.com These values are typical for trifluoromethyl groups bonded to a carbon center and are expected to be similar in this compound.

Computational and Theoretical Investigations of 2 Bromo 1,3,5 Tris Trifluoromethyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods such as Ab Initio and Density Functional Theory (DFT) offer insights into the electronic makeup and geometric structure.

While specific Ab Initio or DFT studies focused exclusively on 2-Bromo-1,3,5-tris(trifluoromethyl)benzene are not prominent in the surveyed literature, the principles for such analyses are well-established through research on analogous polysubstituted benzene (B151609) derivatives. Theoretical investigations on related compounds, such as 1,3,5-tribromo-2,4,6-trifluoro-benzene, have employed DFT methods, with the B3LYP functional and a 6-31++G(d,p) basis set, to calculate molecular geometry, vibrational frequencies, and electronic properties. ijarmps.orgresearchgate.net

For this compound, such calculations would elucidate its electronic structure by determining the energies and shapes of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net A large gap implies high stability, whereas a small gap suggests higher reactivity. The presence of multiple electron-withdrawing groups (three -CF3 and one -Br) is expected to lower the energy of both the HOMO and LUMO, significantly influencing the molecule's susceptibility to nucleophilic or electrophilic attack. Natural Bond Orbital (NBO) analysis could further detail intramolecular interactions, charge delocalization, and the nature of the bonding within the molecule. researchgate.net

The substituents on an aromatic ring profoundly influence its geometry and the distribution of electron density. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. youtube.com Similarly, the bromine (-Br) atom withdraws electron density through its inductive effect. The cumulative effect of three -CF3 groups and a bromine atom would render the benzene ring highly electron-deficient. This deactivation makes the ring less reactive towards electrophilic aromatic substitution. youtube.com

These substitutions also induce significant distortions in the benzene ring's geometry, causing it to deviate from a perfect hexagonal structure. Studies on 1,3,5-tris(trifluoromethyl)benzene (B44845) have shown that the C-C bonds within the ring and the bond angles are altered by the bulky and electronegative CF3 groups. researchgate.net The introduction of a bromine atom would further break the symmetry and introduce additional geometric changes. DFT calculations are the standard method for precisely predicting these variations in bond lengths and angles. ijarmps.orgresearchgate.net

Table 1: Predicted Impact of Substituents on Benzene Ring Geometry

| Parameter | Unsubstituted Benzene (Typical Value) | Predicted Change in this compound | Reason |

|---|---|---|---|

| C-C Bond Length | ~1.397 Å | Lengthening of C-C bonds adjacent to substituents | Steric repulsion and electronic effects of bulky, electronegative groups. |

| Internal C-C-C Angle (at substituted carbons) | 120° | Deviation from 120° | Accommodation of bulky CF3 and Br groups. |

| Internal C-C-C Angle (at unsubstituted carbons) | 120° | Deviation from 120° | Compensation for changes at substituted positions to maintain ring structure. |

| C-Br Bond Length | N/A | ~1.90 Å | Typical value for brominated aromatic compounds. |

| C-CF3 Bond Length | N/A | ~1.50 Å | Typical value based on studies of trifluoromethylated benzenes. researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

The trifluoromethyl groups in this compound are not static; they can rotate around the C-C bond connecting them to the benzene ring. However, this rotation is not free and is hindered by the presence of adjacent substituents. The energy required to overcome this hindrance is known as the rotational barrier. Computational methods, particularly DFT, are frequently used to calculate these energy barriers by performing relaxed potential energy scans, where the dihedral angle of the rotating group is varied incrementally and the energy is calculated at each step. nih.govmdpi.com

In this specific molecule, the -CF3 group at the C1 position is flanked by the bromine atom at C2 and another -CF3 group at C5 (in a 1,3,5-substitution pattern, the numbering would place the bromo at C2 and CF3 groups at C1, C3, and C5). This steric crowding is expected to create a significant rotational barrier. Molecular dynamics simulations can provide further insights into the time-dependent behavior and conformational flexibility of these groups at different temperatures, revealing the preferred orientations and the frequency of rotational motion. uoa.gr

Table 2: Factors Influencing CF3 Rotational Barriers

| Factor | Description | Expected Influence in the Target Molecule |

|---|---|---|

| Steric Hindrance | Repulsive forces between atoms of adjacent groups. | High. The proximity of the bromo and other trifluoromethyl groups significantly restricts rotation. |

| Electronic Effects | Attractive or repulsive forces due to electron distribution (e.g., dipole-dipole interactions). | Moderate. Electrostatic interactions between the C-F and C-Br bonds will influence the potential energy surface of rotation. |

| Hyperconjugation | Interaction of the C-F σ* orbitals with the benzene π-system. | Minor, but contributes to the stability of certain conformations. |

Reaction Mechanism Studies

Understanding how a reaction proceeds step-by-step is a central goal of computational chemistry. Theoretical modeling can map out the entire energy landscape of a chemical transformation.

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By calculating the potential energy surface (PES), chemists can identify the most likely pathway from reactants to products. mdpi.comrsc.org This involves locating and characterizing the geometries and energies of all stationary points, including reactants, intermediates, products, and, crucially, the transition states (TS) that connect them. mdpi.com The energy of the transition state relative to the reactants determines the activation energy barrier, which is a key factor controlling the reaction rate.

For this compound, theoretical studies could model various potential reactions. For instance, in a nucleophilic aromatic substitution (SNAr) reaction, where the bromine atom is replaced by a nucleophile, DFT calculations could map the pathway, including the formation of the Meisenheimer complex intermediate. rsc.org Similarly, for metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), computational models can elucidate the catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination, helping to understand the role of the catalyst and ligands. acs.org These studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone. rsc.org

Energetic Profiles and Selectivity Predictions

Computational and theoretical investigations into the energetic profiles and selectivity of reactions involving this compound are currently limited in the publicly available scientific literature. While extensive research exists on the computational analysis of related fluorinated and brominated aromatic compounds, as well as on general mechanistic pathways such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, specific studies detailing the energetic barriers, transition state geometries, and selectivity predictions for this compound are not readily found.

The strong electron-withdrawing nature of the three trifluoromethyl groups is expected to significantly influence the reactivity and regioselectivity of this compound. These groups activate the benzene ring towards nucleophilic attack and influence the stability of potential intermediates and transition states. However, without specific computational data, any discussion on the energetic profiles and selectivity remains speculative and based on general principles of physical organic chemistry rather than on detailed theoretical findings for this particular molecule.

Future computational studies, likely employing Density Functional Theory (DFT) or other high-level ab initio methods, would be necessary to provide quantitative insights into its reaction energetics and to predict the selectivity of its various potential transformations. Such studies would be invaluable for understanding its reactivity in, for example, SNAr reactions, where the position of nucleophilic attack would be of interest, or in metal-catalyzed cross-coupling reactions, where the oxidative addition step would be a key energetic parameter.

Due to the absence of specific research data on the computational and theoretical investigations of this compound, no data tables on its energetic profiles or selectivity predictions can be provided at this time.

Future Research Directions and Unexplored Avenues for 2 Bromo 1,3,5 Tris Trifluoromethyl Benzene

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for producing poly(trifluoromethyl)ated and brominated benzenes often rely on harsh reaction conditions, expensive reagents, or multi-step processes that generate significant waste. Future research should prioritize the development of more efficient, economical, and environmentally benign methods for the synthesis of 2-bromo-1,3,5-tris(trifluoromethyl)benzene.

Key Research Objectives:

Catalyst Development: Investigating novel catalyst systems, potentially based on earth-abundant metals, for the direct and selective bromination of 1,3,5-tris(trifluoromethyl)benzene (B44845). This could offer a more sustainable alternative to traditional methods.

Flow Chemistry: The application of continuous flow technology could enable better control over reaction parameters, improve safety for highly exothermic reactions, and facilitate easier scale-up of the synthesis.

C-H Activation: Exploring direct C-H activation/bromination pathways on the 1,3,5-tris(trifluoromethyl)benzene core could significantly shorten the synthetic route, improving atom economy and reducing waste.

Alternative Brominating Agents: Research into greener brominating agents to replace hazardous elemental bromine or expensive alternatives like N-bromosuccinimide (NBS) is crucial for developing sustainable processes.

A comparative table of potential synthetic approaches is presented below.

| Synthetic Approach | Potential Advantages | Research Challenges |

| Novel Catalysis | Higher selectivity, lower energy consumption, use of sustainable metals. | Catalyst stability, cost, and separating the catalyst from the product. |

| Flow Chemistry | Enhanced safety, precise control, scalability, and process intensification. | Initial equipment cost, potential for clogging, and optimization of flow parameters. |

| Direct C-H Activation | Improved atom economy, fewer synthetic steps, and reduced waste. | Achieving high regioselectivity, harsh reaction conditions, and catalyst cost. |

| Green Brominating Agents | Reduced environmental impact and improved safety profile. | Reagent cost, reactivity compared to traditional agents, and reaction efficiency. |

Investigation of Undiscovered Reactivity Patterns and Mechanistic Insights

The reactivity of this compound is largely unexplored. The strong electron-withdrawing nature of the three trifluoromethyl groups significantly influences the electron density of the aromatic ring and the reactivity of the carbon-bromine bond.

Areas for Future Investigation:

Cross-Coupling Reactions: A systematic study of its performance in various cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig) is needed. The sterically hindered and electron-deficient nature of the substrate may lead to unusual reactivity or require specialized catalytic systems.

Metal-Halogen Exchange: Investigating the conditions and outcomes of metal-halogen exchange reactions would provide access to novel organometallic intermediates, which are powerful tools for further functionalization.

Nucleophilic Aromatic Substitution (SNAr): The highly electron-deficient ring should be activated towards SNAr reactions. Exploring its reactivity with various nucleophiles could open pathways to a wide range of new derivatives that are otherwise difficult to synthesize.

Mechanistic Studies: Detailed mechanistic studies, employing kinetic analysis and computational modeling, are essential to understand the underlying principles governing its reactivity. This knowledge is critical for optimizing existing reactions and predicting new transformations.

Expansion of Advanced Material Applications and Polymer Science

Fluorinated compounds are highly valued in materials science for their unique properties, including thermal stability, chemical resistance, and specific electronic characteristics. This compound represents a promising, yet untapped, building block for new advanced materials.

Potential Applications to Explore:

Liquid Crystals: The rigid core and strong dipole moment resulting from the trifluoromethyl groups suggest potential applications in the synthesis of novel liquid crystalline materials.

Organic Electronics: Its derivatives could be investigated as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), where electron-deficient units are often required.

High-Performance Polymers: Incorporation of the 1,3,5-tris(trifluoromethyl)phenylene unit into polymer backbones via polymerization of functionalized derivatives could lead to new polymers with exceptional thermal stability, low dielectric constants, and high gas permeability.

Fluorinated Coatings: The compound could serve as a precursor for developing hydrophobic and oleophobic coatings with high durability.

| Material Class | Potential Contribution of the Moiety | Key Properties to Investigate |

| Liquid Crystals | Enhanced thermal stability, altered mesophase behavior. | Phase transition temperatures, optical anisotropy. |

| Organic Electronics | Electron-deficient building block for n-type materials. | Electron mobility, LUMO energy levels, device efficiency. |

| High-Performance Polymers | Increased thermal stability, chemical resistance, low dielectric constant. | Glass transition temperature, thermal degradation, dielectric properties. |

| Functional Coatings | High hydrophobicity and oleophobicity. | Contact angles, surface energy, durability. |

Advanced Spectroscopic Characterization and In Situ Monitoring

While standard characterization is routine, advanced spectroscopic techniques and in situ monitoring can provide deeper insights into the structure, dynamics, and reactivity of this compound and its derivatives.

Future Research Focus:

Solid-State NMR: For polymeric or crystalline materials derived from this compound, solid-state NMR would be invaluable for elucidating the molecular structure and packing in the solid phase.

Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry could be used to study the gas-phase conformation and non-covalent interactions of its derivatives.

In Situ Reaction Monitoring: Employing techniques like in situ IR, Raman, or NMR spectroscopy to monitor reactions in real-time can provide crucial mechanistic data, identify transient intermediates, and optimize reaction conditions. nih.gov This is particularly important for understanding complex catalytic cycles or rapid substitution reactions. nih.gov

In-depth Computational Analysis of Complex Interactions and Materials Design

Computational chemistry offers a powerful tool to predict properties and guide experimental work. For this compound, computational studies can accelerate its development for various applications.

Promising Computational Avenues:

DFT Calculations: Density Functional Theory (DFT) can be used to calculate molecular properties such as electrostatic potential, frontier molecular orbital energies (HOMO/LUMO), and bond dissociation energies. researchgate.netmdpi.com This information can predict reactivity and guide the design of new reactions. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational behavior of polymers and the intermolecular interactions in condensed phases, which is crucial for designing materials with specific bulk properties.

Materials Property Prediction: Computational screening can be used to predict the properties of hypothetical materials (e.g., polymers, organic crystals) incorporating the this compound scaffold. This allows for the rational design of materials with targeted functionalities before undertaking lengthy and costly synthesis.

Intermolecular Interaction Analysis: Detailed analysis of non-covalent interactions, such as halogen bonding and C-F···H interactions, can help in understanding and designing crystal structures and self-assembled materials. researchgate.net

Q & A

Q. Advanced Research Focus

- Accelerated Aging Studies: Expose the compound to UV light, humidity, or oxidizing agents to simulate long-term storage conditions .

- Mechanistic Degradation Studies: Use LC-MS to identify breakdown products and propose degradation pathways .

What spectroscopic techniques are most effective for characterizing this compound?

Q. Basic Research Focus

Q. Advanced Research Focus

- X-ray Crystallography: Resolve steric effects and confirm regiochemistry (if crystals are obtainable) .

- Solid-State NMR: Analyze crystal packing and intermolecular interactions .

How does the steric bulk of trifluoromethyl groups influence cross-coupling reactions involving this compound?

Q. Basic Research Focus

- Suzuki-Miyaura Coupling: The bromine atom can act as a leaving group, but steric hindrance may reduce reaction rates. Optimize using:

- Bulky ligands (e.g., SPhos) to stabilize palladium intermediates .

- Elevated temperatures (80–100°C) to overcome kinetic barriers .

Q. Advanced Research Focus

- Computational Studies: DFT calculations to map transition states and identify steric bottlenecks .

- Alternative Catalysts: Explore nickel or copper catalysts for Ullmann-type couplings under milder conditions .

What analytical methods are suitable for quantifying trace impurities in this compound?

Q. Basic Research Focus

Q. Advanced Research Focus

- IC-MS: Detect halogenated byproducts (e.g., residual Br₂ or dibromo derivatives) .

- NMR-Based Metabolomics: Identify unknown impurities via 2D correlation spectroscopy (COSY, HSQC) .

What safety precautions are critical when handling this compound?

Q. Basic Research Focus

Q. Advanced Research Focus

- Waste Management: Neutralize brominated byproducts with reducing agents (e.g., NaHSO₃) before disposal .

How can computational chemistry aid in predicting the reactivity of this compound?

Q. Advanced Research Focus

- Molecular Dynamics Simulations: Model solvation effects and reaction trajectories in silico .

- Docking Studies: Predict binding affinity in catalytic systems (e.g., enzyme active sites) .

What are the applications of this compound in materials science?

Q. Advanced Research Focus

- Liquid Crystals: Incorporate into fluorinated mesogens to tune dielectric properties .

- Polymer Additives: Study its role as a flame retardant or cross-linking agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.